methyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
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Overview
Description
Methyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: The initial step involves the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative to form the benzothiazole core.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable acetylating agent reacts with the benzothiazole derivative.
Formation of the Imino Group: The imino group is formed by the reaction of the acetylsulfanyl derivative with an appropriate amine under acidic or basic conditions.
Esterification: The final step involves the esterification of the resulting compound with methanol in the presence of an acid catalyst to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as anticancer agents. The benzothiazole core is known for its cytotoxic properties, and modifications to this structure can enhance its efficacy and selectivity.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The benzothiazole ring can intercalate with DNA, disrupting its function and leading to cell death. These interactions make it a potent cytotoxic agent.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Aminobenzothiazole: A derivative with applications in medicinal chemistry.
6-Methylbenzothiazole: Another derivative with potential biological activities.
Uniqueness
Methyl 2-[(2Z)-2-{[2-(acetylsulfanyl)acetyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to the presence of the acetylsulfanyl and imino groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to other benzothiazole derivatives.
Properties
IUPAC Name |
methyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-9(17)21-8-12(18)15-14-16(7-13(19)20-2)10-5-3-4-6-11(10)22-14/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWCSWLMRKCSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=CC=CC=C2S1)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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